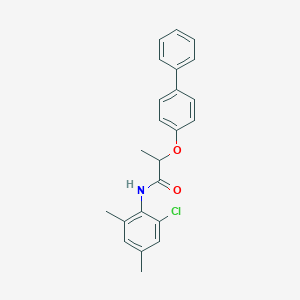
2-(4-biphenylyloxy)-N-(2-chloro-4,6-dimethylphenyl)propanamide
Descripción general
Descripción
2-(4-biphenylyloxy)-N-(2-chloro-4,6-dimethylphenyl)propanamide, also known as BDP or Bezafibrate, is a chemical compound that belongs to the class of fibrates. Fibrates are drugs that are used to treat hyperlipidemia, a condition characterized by elevated levels of lipids in the blood. BDP has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer.
Mecanismo De Acción
2-(4-biphenylyloxy)-N-(2-chloro-4,6-dimethylphenyl)propanamide exerts its pharmacological effects by activating peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism, inflammation, and cell proliferation. This compound is a PPAR alpha and PPAR gamma agonist, which means that it activates these receptors and modulates the expression of their target genes.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It reduces the levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL) cholesterol, while increasing the levels of high-density lipoprotein (HDL) cholesterol. This compound also improves insulin sensitivity, reduces inflammation, and inhibits cell proliferation. In addition, this compound has been shown to have antioxidant and anti-apoptotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-biphenylyloxy)-N-(2-chloro-4,6-dimethylphenyl)propanamide has several advantages for lab experiments. It is readily available, easy to synthesize, and has a well-established mechanism of action. This compound is also relatively inexpensive and has a good safety profile. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. In addition, this compound can interact with other drugs and compounds, which can affect its pharmacological effects.
Direcciones Futuras
There are several future directions for research on 2-(4-biphenylyloxy)-N-(2-chloro-4,6-dimethylphenyl)propanamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects and may be able to prevent or slow down the progression of these diseases. Another area of interest is its potential use in the treatment of obesity and metabolic syndrome. This compound has been shown to have beneficial effects on lipid and glucose metabolism, which may make it a useful drug for these conditions. Finally, this compound may have potential as an anti-cancer drug. Further research is needed to determine its efficacy and safety in various cancer types.
Aplicaciones Científicas De Investigación
2-(4-biphenylyloxy)-N-(2-chloro-4,6-dimethylphenyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have hypolipidemic, hypoglycemic, anti-inflammatory, and anti-cancer properties. This compound has been used to treat hyperlipidemia, atherosclerosis, type 2 diabetes, and non-alcoholic fatty liver disease. It has also been investigated for its potential use in the treatment of various cancers, including breast, colon, and prostate cancer.
Propiedades
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-(4-phenylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO2/c1-15-13-16(2)22(21(24)14-15)25-23(26)17(3)27-20-11-9-19(10-12-20)18-7-5-4-6-8-18/h4-14,17H,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGCBLYRXGOOAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C(C)OC2=CC=C(C=C2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(allyloxy)phenyl]-N-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4171808.png)
![7-(2-fluorophenyl)-5-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4171811.png)
![N-benzyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4171820.png)
![6,7-dimethyl-1,2-diphenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4171827.png)
![methyl 4-{[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]amino}benzoate](/img/structure/B4171830.png)
![2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4171839.png)
![2-(4-biphenylyloxy)-N-[4-(4-morpholinyl)phenyl]propanamide](/img/structure/B4171841.png)
![3-amino-6-(2,4-dichlorophenyl)-N-ethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4171844.png)

![3a,8a-dimethyl-N-phenyl-3,3a,8,8a-tetrahydropyrrolo[2,3-b]indole-1(2H)-carbothioamide](/img/structure/B4171867.png)
![3-amino-N-(2-chlorophenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4171868.png)
![2-({2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]propanoyl}amino)benzamide](/img/structure/B4171872.png)
![N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]cyclohexanecarboxamide](/img/structure/B4171873.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]hexanamide](/img/structure/B4171898.png)
